molecular formula C7H13N3O B13874897 5-amino-1-ethyl-1H-Pyrazole-3-ethanol CAS No. 1224888-32-7

5-amino-1-ethyl-1H-Pyrazole-3-ethanol

Cat. No.: B13874897
CAS No.: 1224888-32-7
M. Wt: 155.20 g/mol
InChI Key: PXCJDTHWOGIZTQ-UHFFFAOYSA-N
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Description

5-amino-1-ethyl-1H-Pyrazole-3-ethanol is a chemical compound belonging to the class of substituted pyrazoles. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are a focus of extensive research in medicinal and synthetic chemistry. As a 5-aminopyrazole derivative, this compound features both an amino functional group and an ethanol side chain, making it a versatile building block or precursor for the synthesis of more complex molecules. In research settings, aminopyrazoles are commonly utilized as key intermediates in the construction of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines, which are core structures in various pharmacological agents . These scaffolds are investigated for a wide range of biological activities, including potential use as anticancer, anti-inflammatory, and antimicrobial agents . The specific substitution pattern on the pyrazole ring can significantly influence the compound's reactivity and physical properties, dictating its utility in downstream applications. Researchers value this compound for its potential in method development, heterocyclic chemistry studies, and drug discovery programs. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1224888-32-7

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-(5-amino-1-ethylpyrazol-3-yl)ethanol

InChI

InChI=1S/C7H13N3O/c1-2-10-7(8)5-6(9-10)3-4-11/h5,11H,2-4,8H2,1H3

InChI Key

PXCJDTHWOGIZTQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)CCO)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 5 Amino 1 Ethyl 1h Pyrazole 3 Ethanol

Established and Evolving Synthetic Pathways to the Core Structure

The construction of the pyrazole (B372694) ring is a well-established field in organic chemistry, with a variety of methods available for its synthesis. These methods have evolved from classical condensation reactions to more sophisticated multicomponent and regioselective strategies, offering improved efficiency and control over the final molecular architecture.

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine (B178648) derivative. beilstein-journals.orgnih.gov This approach, often referred to as the Knorr pyrazole synthesis, forms the bedrock of pyrazole chemistry. beilstein-journals.org For the synthesis of 5-aminopyrazoles specifically, β-ketonitriles are versatile starting materials. nih.gov The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. nih.gov

The general scheme for this reaction is as follows:

Step 1: Nucleophilic attack of the hydrazine on the keto group of the β-ketonitrile to form a hydrazone.

Step 2: Intramolecular cyclization of the hydrazone to form the pyrazole ring.

This classical approach is valued for its reliability and the ready availability of starting materials. However, a significant challenge can be the control of regioselectivity when unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines are used, potentially leading to a mixture of isomeric products. beilstein-journals.org

Table 1: Examples of Classical Cyclocondensation for Pyrazole Synthesis

Reactant 1Reactant 2ConditionsProductYieldReference
β-KetonitrileHydrazineRefluxing ethanol (B145695)5-AminopyrazoleExcellent nih.gov
1,3-Dicarbonyl CompoundHydrazine-Pyrazole- beilstein-journals.orgnih.gov
4-Cyano-3-oxotetrahydrothiopheneAlkyl/Arylhydrazine hydrochlorideRefluxing ethanol2-Alkyl/Aryl-3-aminothieno[3,4-c]pyrazoleExcellent nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as powerful tools in modern organic synthesis. beilstein-journals.orglongdom.org These reactions are highly atom-economical and offer a streamlined approach to complex molecules, reducing the number of synthetic steps and purification procedures. longdom.org

Several MCRs have been developed for the synthesis of pyrazoles. A common strategy involves the in-situ generation of a 1,3-dielectrophile which then undergoes cyclocondensation with a hydrazine. beilstein-journals.org For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org Similarly, the reaction of malononitrile, an aldehyde, and a hydrazine is a well-established route to 5-amino-4-cyanopyrazoles. beilstein-journals.org The efficiency and versatility of MCRs make them an attractive alternative to traditional stepwise syntheses.

Table 2: Multicomponent Reactions for Pyrazole Synthesis

ComponentsCatalyst/ConditionsProduct TypeReference
Aldehydes, β-ketoesters, hydrazinesYb(PFO)3Persubstituted pyrazoles beilstein-journals.org
Malononitrile, aldehydes, hydrazines-Pyrazoles beilstein-journals.org
Enaminones, benzaldehyde, hydrazine-HClAmmonium acetate (B1210297) in water1-H-pyrazole derivatives longdom.org

The regioselectivity of pyrazole synthesis is a crucial aspect, particularly when aiming for a specific isomer like a 5-aminopyrazole. The reaction of β-ketonitriles with hydrazines is a highly versatile and regioselective method for obtaining 5-aminopyrazoles. nih.gov The reaction mechanism inherently favors the formation of the 5-amino isomer due to the nature of the intramolecular cyclization step. nih.gov

Alternative strategies for achieving regioselectivity include the use of precursors where the regiochemical outcome is predetermined. For example, the cyclization of hydrazones of β-ketonitriles ensures the formation of 5-aminopyrazoles. nih.gov Furthermore, solid-phase synthesis techniques have been developed for the regioselective synthesis of 5-aminopyrazoles, allowing for the generation of combinatorial libraries of these compounds. nih.gov The choice of reaction conditions, such as the use of acidic or basic catalysts, can also influence the regioselectivity of the cyclization process. For instance, the cyclization of a hydrazine with an enol under acidic conditions can yield one regioisomer, while the reaction with the corresponding methyl ether under basic conditions can completely reverse the regioselectivity. nih.gov

Green Chemistry and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. nih.govresearchgate.net This has led to the development of more sustainable methods for the synthesis of pyrazoles, focusing on the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient reaction technologies. nih.govbenthamdirect.com

A significant goal in green chemistry is the development of catalyst-free reactions, which simplifies product purification and reduces waste from catalyst disposal. Several catalyst-free methods for pyrazole synthesis have been reported. For example, the 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed simply by heating, often under solvent-free conditions, to afford pyrazoles in high yields without the need for extensive purification. researchgate.netrsc.org

The use of green solvents, particularly water, is another key aspect of sustainable synthesis. thieme-connect.com Water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. Multicomponent reactions for the synthesis of pyrazole derivatives have been successfully carried out in aqueous media, offering an environmentally friendly alternative to traditional organic solvents. longdom.orgacs.org Furthermore, solvent-free reactions, where the neat reactants are mixed and heated, represent an even greener approach by completely eliminating the need for a solvent. tandfonline.com

Table 3: Green Synthetic Approaches to Pyrazoles

ApproachConditionsAdvantagesReference
Catalyst-free cycloadditionHeating, solvent-freeHigh yields, no work-up/purification researchgate.netrsc.org
Aqueous synthesisWater as solventEnvironmentally friendly, cost-effective longdom.orgthieme-connect.comacs.org
Solvent-free synthesisNeat reactants, heatingOperational simplicity, high yields, no solvent waste tandfonline.com

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. mdpi.combenthamdirect.com Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. researchgate.netacs.org The synthesis of pyrazoles has been successfully achieved using microwave assistance, often in solvent-free or aqueous conditions, further enhancing the green credentials of the process. mdpi.comresearchgate.net This technique offers better selectivity and thermal stability, making it a powerful method for pyrazole synthesis. benthamdirect.com

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, including enhanced safety, improved reaction control, and easier scalability. mdpi.comnih.gov The synthesis of pyrazoles has been effectively implemented in flow chemistry systems. mdpi.comgalchimia.com For example, a two-step flow process for the synthesis of substituted pyrazoles from acetophenones has been developed, demonstrating the efficiency and scalability of this approach. galchimia.com Continuous-flow methods have also been used for the synthesis of 1,4-disubstituted pyrazoles using silica-supported copper catalysts. rsc.org Flow chemistry represents a significant step towards safer, more efficient, and scalable production of pyrazole derivatives. nih.gov

Table 4: Microwave-Assisted and Flow Chemistry in Pyrazole Synthesis

TechnologyKey FeaturesAdvantagesReference
Microwave-Assisted SynthesisRapid heating, reduced reaction timesHigher yields, improved selectivity, energy efficiency mdpi.combenthamdirect.comresearchgate.netacs.org
Flow ChemistryContinuous processing, enhanced controlImproved safety, scalability, reproducibility mdpi.comnih.govgalchimia.comrsc.org

Derivatization and Functionalization Strategies of 5-amino-1-ethyl-1H-pyrazole-3-ethanol

The strategic modification of this pyrazole scaffold is crucial for developing new chemical entities. The nucleophilic amino group, the aromatic pyrazole core, and the hydroxyl group of the ethanol substituent each provide distinct opportunities for chemical modification.

The 5-amino group is a primary site for derivatization due to its nucleophilicity. Common transformations include acylation, diazotization, and cyclocondensation reactions, which lead to the formation of amides, fused heterocyclic systems, and other valuable intermediates. nih.gov

Acylation: The amino group can be readily acylated using acylating agents like acyl chlorides or anhydrides to form the corresponding N-pyrazolyl amides. For instance, reaction with chloroacetyl chloride in a basic medium can lead to acylated products. scirp.org This transformation is a common strategy to introduce a variety of substituents. nih.gov

Diazotization: The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a pyrazolyl-5-diazonium salt. researchgate.net These diazonium salts are versatile intermediates that can undergo subsequent reactions, such as azo coupling with activated aromatic compounds to form azo dyes, or intramolecular cyclization to generate fused ring systems like pyrazolo[3,4-c]cinnolines. researchgate.netnih.gov

Cyclocondensation: The 5-aminopyrazole moiety acts as a binucleophile and is a key building block for synthesizing fused heterocyclic systems. nih.gov Reaction with 1,3-dielectrophiles, such as β-diketones, enaminones, or pyruvic acids, can lead to the formation of bicyclic structures like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govresearchgate.netbeilstein-journals.org The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents on both reactants. beilstein-journals.orgchim.it

Table 1: Derivatization Reactions at the 5-Amino Group

Reaction Type Reagent Examples Product Type
Acylation Acyl chlorides, Anhydrides N-Pyrazolyl amides
Diazotization Sodium nitrite, HCl Pyrazolyl-5-diazonium salts
Cyclocondensation β-Diketones (e.g., Acetylacetone) Pyrazolo[1,5-a]pyrimidines

The pyrazole ring is an electron-rich aromatic system, and its functionalization is an important strategy for modifying the core structure.

Electrophilic Substitution: The most common site for electrophilic attack on the pyrazole ring is the C4 position, especially when it is unsubstituted. researchgate.net The activating effect of the 5-amino group directs electrophiles to this position. However, the high nucleophilicity of the amino group itself can lead to competitive N-functionalization, potentially requiring protection strategies for the amino group to achieve selective C4 substitution. nih.gov Laccase-mediated reactions with catechols have been used for the chemoselective C4-arylation of 5-aminopyrazoles under mild conditions. nih.gov Another approach involves using hypervalent iodine reagents to achieve C4-thiocyanation or C4-selenocyanation. beilstein-journals.org

The primary alcohol of the ethanol side chain at the C3 position offers a versatile handle for a range of functionalizations.

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the outcome. Milder reagents are required to stop the oxidation at the aldehyde stage, while stronger oxidants will produce the carboxylic acid. wikipedia.org For example, heterogeneous catalysts like palladium-based systems have been shown to be effective for the aerobic oxidation of primary alcohols, including those on heterocyclic systems, to carboxylic acids. acs.orgacs.orgresearchgate.net

Esterification and Acylation: Standard esterification procedures, reacting the alcohol with a carboxylic acid (Fischer esterification) or a more reactive derivative like an acyl chloride or anhydride (B1165640), can be employed to form the corresponding esters. This is a common method for introducing a wide array of functional groups.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Table 2: Derivatization Reactions of the Ethanol Side Chain

Reaction Type Reagent Examples Resulting Functional Group
Oxidation (Partial) Pyridinium (B92312) chlorochromate (PCC) Aldehyde
Oxidation (Full) Potassium permanganate (B83412) (KMnO₄), Jones reagent Carboxylic Acid
Esterification Carboxylic acids, Acyl chlorides Ester

Purification and Isolation Techniques for Research Scale Production

The purification and isolation of this compound and its derivatives on a research scale rely on standard laboratory techniques tailored to the physicochemical properties of the compounds. The presence of the polar amino and hydroxyl groups suggests that these compounds are likely to be crystalline solids with moderate to good solubility in polar organic solvents.

Recrystallization: This is a primary technique for purifying solid organic compounds. The choice of solvent is critical and is determined empirically. For aminopyrazole derivatives, ethanol is often a suitable solvent for recrystallization, allowing for the removal of impurities and isolation of the product with high purity. researchgate.net

Chromatography:

Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. Silica (B1680970) gel plates are commonly used. rsc.org

Column Chromatography: For purification of crude products, silica gel column chromatography is a standard method. nih.govrsc.org A solvent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the compounds from the column based on their polarity. nih.govrsc.org For polar compounds like pyrazoles, reverse-phase HPLC can also be an effective analytical and preparative separation technique. sielc.com

Filtration and Drying: After precipitation or recrystallization, the solid product is typically isolated by filtration. The collected solid is then washed with a suitable solvent to remove residual impurities. google.com Subsequently, the product is dried under vacuum to remove any remaining solvent. google.com

Table 3: Purification and Isolation Techniques

Technique Application
Recrystallization Primary purification of solid products
Thin-Layer Chromatography (TLC) Reaction monitoring and solvent system selection
Column Chromatography Purification of crude reaction mixtures
Filtration Isolation of solid products from solution

Table 4: Compound Nomenclature

Compound Name
This compound
Chloroacetyl chloride
Sodium nitrite
Acetylacetone
Pyridinium chlorochromate
Potassium permanganate
Hexane

Advanced Spectroscopic and Structural Elucidation of 5 Amino 1 Ethyl 1h Pyrazole 3 Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Analysis of related 5-aminopyrazole derivatives using ¹H and ¹³C NMR spectroscopy is a standard method for structural confirmation. For 5-amino-1-ethyl-1H-pyrazole-3-ethanol, one would expect to observe characteristic signals for the ethyl group protons (a triplet and a quartet), the protons of the ethanol (B145695) substituent, the pyrazole (B372694) ring proton, and the protons of the amino group. The chemical shifts would provide insight into the electronic environment of the nuclei.

Elucidation of Tautomeric Forms and Dynamic Exchange

Aminopyrazoles can exist in different tautomeric forms, primarily the amino and imino forms. NMR spectroscopy is a key tool for investigating this phenomenon. asianpubs.orgnih.gov Changes in solvent or temperature can shift the equilibrium between tautomers, which would be observable as changes in the chemical shifts or the appearance of new signals. Dynamic NMR experiments could be used to study the rate of exchange between these forms.

Conformational Analysis via Multi-Dimensional NMR Techniques

Multi-dimensional NMR techniques such as COSY, HSQC, and HMBC would be employed to establish the connectivity between protons and carbons in the molecule. Nuclear Overhauser Effect (NOE) experiments would provide information about the spatial proximity of different protons, allowing for a detailed conformational analysis of the ethyl and ethanol side chains relative to the pyrazole ring.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation pathways under ionization. The fragmentation pattern provides valuable information about the molecule's structure. Common fragmentation pathways for related pyrazoles involve the loss of side chains and cleavage of the pyrazole ring. High-resolution mass spectrometry would allow for the determination of the elemental composition of the fragment ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For the target compound, one would expect to see stretching and bending vibrations for the N-H bonds of the amino group, O-H bond of the ethanol group, C-H bonds of the alkyl chains, and vibrations associated with the pyrazole ring. For instance, N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would determine the precise bond lengths, bond angles, and torsion angles of this compound. Such data is crucial for understanding the molecule's geometry and steric properties. asianpubs.orgnih.gov

Crystal Packing and Intermolecular Interactions

The crystallographic data would also reveal how the molecules are arranged in the crystal lattice. Of particular interest are the intermolecular interactions, such as hydrogen bonds, which play a critical role in the supramolecular structure. The amino group and the hydroxyl group of the ethanol substituent are capable of acting as both hydrogen bond donors and acceptors, likely leading to the formation of extensive hydrogen-bonding networks that stabilize the crystal structure. asianpubs.orgnih.gov

Polymorphism and Co-crystallization Studies

Extensive searches of publicly available scientific literature and crystallographic databases did not yield any specific studies on the polymorphism or co-crystallization of this compound. The investigation for different crystalline forms (polymorphs) or the formation of co-crystals involving this particular compound has not been reported.

Consequently, detailed research findings, including crystallographic data, thermal properties, and spectroscopic signatures of different polymorphic or co-crystalline forms of this compound, are not available. Further research would be necessary to explore the solid-state landscape of this compound and to identify and characterize any potential polymorphs or co-crystals.

Theoretical and Computational Chemistry Studies of 5 Amino 1 Ethyl 1h Pyrazole 3 Ethanol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, serve as powerful tools to investigate the fundamental properties of molecules from first principles. nih.govuni.lu These methods solve approximations of the Schrödinger equation to determine the electronic structure and other properties of a molecule. For a molecule like 5-amino-1-ethyl-1H-pyrazole-3-ethanol, DFT methods, such as B3LYP, are often employed with a suitable basis set (e.g., 6-311++G(d,p)) to balance computational cost and accuracy. researchgate.net

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Quantum chemical calculations provide detailed information about the distribution of electrons within the molecule.

Molecular Orbitals: The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For pyrazole (B372694) derivatives, the HOMO is often localized over the electron-rich pyrazole ring and the amino group, while the LUMO may be distributed across the pyrazole ring and its substituents.

Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, derived from conceptual DFT, provide insights into the molecule's reactivity profile.

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)Measures the electrophilic character of a molecule.

This interactive table outlines key reactivity descriptors calculated from HOMO and LUMO energies.

Analyses like the Molecular Electrostatic Potential (MEP) map are also used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For this compound, the lone pairs on the nitrogen and oxygen atoms would be expected to be regions of negative potential (red/yellow), indicating sites susceptible to electrophilic attack, while the amino group protons would be regions of positive potential (blue), susceptible to nucleophilic attack.

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. By calculating the harmonic vibrational frequencies using DFT, one can predict the infrared (IR) and Raman spectra of the molecule. derpharmachemica.com The calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the calculations.

The assignment of vibrational modes can be complex, but theoretical predictions aid in attributing specific peaks in the experimental spectra to the stretching, bending, and torsional motions of the molecule's functional groups. iu.edu.sa For this compound, key vibrational modes would include:

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
O-H (alcohol)Stretching3200-3600
N-H (amine)Asymmetric & Symmetric Stretching3300-3500
C-H (alkyl, ring)Stretching2850-3100
C=N (pyrazole ring)Stretching1600-1650
N-H (amine)Bending (Scissoring)1590-1650
C-O (alcohol)Stretching1050-1260

This interactive table shows predicted vibrational frequencies for the key functional groups.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), providing information on the electronic transitions between molecular orbitals. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated, which are invaluable for confirming the molecular structure determined experimentally. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their dynamics, conformational changes, and interactions with their environment. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of processes that occur over time scales from femtoseconds to microseconds. mdpi.comnih.gov

The structure of this compound is not rigid. The ethyl group at the N1 position and the ethanol (B145695) group at the C3 position have rotatable single bonds (C-C and C-N). MD simulations can explore the potential energy surface associated with the rotation around these bonds. This allows for the identification of the most stable conformations (lowest energy) and the energy barriers that must be overcome to transition between them. iu.edu.sa For the ethyl group, staggered conformations are generally more stable than eclipsed ones. For the ethanol side chain, the orientation will be influenced by potential intramolecular hydrogen bonding between the hydroxyl group and the pyrazole ring nitrogens.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules (like water) in the simulation box. The simulations can reveal how solvent molecules arrange around the solute and how hydrogen bonding between the solute and solvent affects the solute's conformation. mdpi.com For this compound, the amino and hydroxyl groups are capable of forming hydrogen bonds with protic solvents, which would stabilize certain conformations and influence the rotational dynamics of the side chains.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR is a computational method that aims to correlate the structural or physicochemical properties of molecules with their macroscopic properties or activities. While no specific QSPR models for this compound are documented, the principles of QSPR could be applied to predict various properties.

To build a QSPR model, a dataset of molecules with known properties (e.g., solubility, boiling point) is required. For each molecule, a set of numerical descriptors is calculated based on its structure. These descriptors can range from simple counts of atoms and bonds to more complex quantum chemical parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that relates the descriptors to the property of interest. Such a model could then be used to predict the properties of new molecules like this compound based on its calculated descriptors.

Prediction of Reactivity and Interaction Potentials

The chemical reactivity and the nature of intermolecular interactions of this compound can be thoroughly investigated using a variety of computational techniques, primarily centered around Density Functional Theory (DFT) and molecular docking simulations.

Quantum Chemical Calculations:

DFT is a robust method for calculating the electronic structure of molecules, which in turn allows for the prediction of numerous chemical properties. nih.govresearchgate.net For a molecule like this compound, DFT calculations (commonly using functionals like B3LYP with a basis set such as 6-311++G(d,p)) would be employed to determine its optimized three-dimensional geometry and to derive global and local reactivity descriptors. nih.gov

HOMO and LUMO Energies: The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons.

Energy Gap (ΔE): The difference between EHOMO and ELUMO is the energy gap, a key indicator of chemical stability. A larger gap suggests higher stability and lower reactivity.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) are calculated from HOMO and LUMO energies to further characterize the molecule's reactive nature. researchgate.net

Interactive Table: Hypothetical Global Reactivity Descriptors for this compound
DescriptorSymbolHypothetical ValueSignificance
HOMO EnergyEHOMO-5.8 eVIndicates electron-donating ability
LUMO EnergyELUMO-1.2 eVIndicates electron-accepting ability
Energy GapΔE4.6 eVPredicts chemical stability
Electronegativityχ3.5 eVMeasures the power to attract electrons
Chemical Hardnessη2.3 eVMeasures resistance to charge transfer
Global Electrophilicityω2.67 eVQuantifies electrophilic nature

Molecular Electrostatic Potential (MEP) Maps:

To understand the local reactivity—the specific sites on the molecule prone to attack—a Molecular Electrostatic Potential (MEP) map is generated. deeporigin.comnih.gov The MEP map visualizes the electrostatic potential on the molecule's surface. youtube.com

Red Regions: Indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. For this compound, these would likely be concentrated around the nitrogen atoms of the pyrazole ring and the oxygen atom of the ethanol group.

Blue Regions: Indicate areas of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. These are often found around hydrogen atoms, particularly the one attached to the amino group and the hydroxyl group. proteopedia.org

Molecular Docking Simulations:

To predict how this compound might interact with biological macromolecules, such as enzymes or receptors, molecular docking studies are performed. nih.govijpbs.com This computational technique places the molecule (the ligand) into the binding site of a target protein and calculates a "docking score," which estimates the binding affinity. nih.govmdpi.com The simulation also reveals the likely binding mode, identifying key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. rdd.edu.iq This is crucial for assessing its potential as a therapeutic agent. nih.gov

Interactive Table: Illustrative Molecular Docking Results
Target Protein (PDB ID)LigandBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclin-Dependent Kinase 2 (e.g., 1HCK)This compound-7.5LYS33, ASP145, GLU81
VEGFR2 (e.g., 2QU5)This compound-8.1CYS919, ASP1046, LYS868

Computational Design of Advanced this compound Analogs

Computational chemistry is an indispensable tool for the rational, in silico design of new molecules. ijpbs.commdpi.com Starting with this compound as a lead compound, advanced analogs can be designed to enhance specific properties, such as binding affinity to a biological target or improved chemical reactivity.

The design process typically involves:

Scaffold Hopping and Functional Group Modification: Creating a virtual library of analogs by systematically modifying the lead structure. For the parent compound, this could involve substituting the ethyl group, modifying the ethanol side chain, or adding substituents to the pyrazole ring.

Property Prediction: Each newly designed analog is then subjected to the same computational analysis as the parent compound. DFT calculations are run to predict their reactivity descriptors, and molecular docking is used to estimate their binding affinity with the target of interest. ekb.eg

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of compounds with changes in their biological activity. nih.govnih.gov By analyzing a set of designed analogs and their predicted properties, a QSAR model can be developed to identify the key structural features that are most influential for the desired activity. nih.govresearchgate.net This allows for more focused and efficient design of subsequent generations of analogs.

This iterative cycle of design, prediction, and analysis allows researchers to screen vast numbers of potential compounds virtually, prioritizing a smaller, more promising set for actual chemical synthesis and experimental testing, thereby accelerating the discovery process. nih.gov

Interactive Table: Example of Computationally Designed Analogs and Predicted Properties
Analog IDModification from Parent CompoundPredicted Reactivity (ΔE)Predicted Binding Affinity (kcal/mol)Rationale for Design
Parent This compound4.6 eV-7.5Baseline compound
Analog-01 Ethyl group replaced with a phenyl group4.2 eV-8.9Introduce aromatic interactions
Analog-02 Ethanol replaced with propan-1,2-diol4.7 eV-8.2Increase hydrogen bonding potential
Analog-03 Addition of a chloro group at position 44.4 eV-8.5Modulate electronic properties

Chemical Reactivity and Mechanistic Investigations of 5 Amino 1 Ethyl 1h Pyrazole 3 Ethanol

Electrophilic and Nucleophilic Substitution Reactions

Reactivity of the Pyrazole (B372694) Ring

5-Aminopyrazoles are polyfunctional compounds with three primary nucleophilic sites: the 5-amino group (-NH2), the N1 nitrogen, and the C4 carbon (4-CH). nih.govnih.gov The general order of nucleophilicity is 5-NH2 > 1-NH > 4-CH. nih.gov In 5-amino-1-ethyl-1H-pyrazole-3-ethanol, the N1 position is already substituted with an ethyl group, leaving the 5-amino group and the C4 position as the main sites for reaction.

Electrophilic substitution reactions, such as halogenation, nitration, and acylation, are expected to occur preferentially at the C4 position, which is activated by the adjacent amino group. chemicalbook.compharmaguideline.com For instance, C-4 dicarbonylated aminopyrazoles have been synthesized through the copper-catalyzed reaction of 5-aminopyrazoles with aryl methyl ketones. researchgate.net Similarly, chemoselective C-4 arylation can be achieved under mild conditions. researchgate.net

Table 1: Predicted Electrophilic Substitution Reactions on the Pyrazole Ring
Reaction TypeElectrophilePredicted Major ProductReference
HalogenationX2 (e.g., Br2, Cl2)4-Halo-5-amino-1-ethyl-1H-pyrazole-3-ethanol mdpi.com
NitrationHNO3/H2SO44-Nitro-5-amino-1-ethyl-1H-pyrazole-3-ethanol pharmaguideline.com
AcylationAcyl chloride/Lewis acid4-Acyl-5-amino-1-ethyl-1H-pyrazole-3-ethanol researchgate.net
Thiocyanation(SCN)24-Thiocyanato-5-amino-1-ethyl-1H-pyrazole-3-ethanol mdpi.com

Transformations Involving the Amino and Ethanol (B145695) Moieties

The exocyclic 5-amino group is the most nucleophilic center in the 5-aminopyrazole scaffold and is readily involved in various transformations. nih.gov It can undergo acylation, alkylation, and diazotization reactions. acs.orgscirp.org For example, acylation with reagents like acetic anhydride (B1165640) or chloroacetyl chloride yields the corresponding 5-acylamino pyrazoles. scirp.org

Diazotization of the 5-amino group using reagents like sodium nitrite (B80452) in acidic conditions forms a pyrazolyl-5-diazonium salt. researchgate.net This intermediate is highly versatile and can be used in subsequent coupling reactions to introduce a variety of functional groups or to form fused heterocyclic systems like pyrazolo[3,4-c]cinnolines through intramolecular azo coupling. researchgate.net

The 3-ethanol moiety introduces reactivity typical of a primary alcohol. It can undergo:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides under basic conditions to form ethers.

Oxidation: Conversion to an aldehyde or a carboxylic acid, which will be discussed in section 5.2.

Dehydration: Elimination of water to form a vinyl group, although this typically requires harsh acidic conditions. scirp.org

Oxidation and Reduction Reactions

The pyrazole ring itself is generally resistant to oxidation and reduction under standard conditions. chemicalbook.compharmaguideline.com However, the substituents on the ring are susceptible to these reactions.

The primary alcohol of the 3-ethanol group can be oxidized to 5-amino-1-ethyl-1H-pyrazole-3-carbaldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to 5-amino-1-ethyl-1H-pyrazole-3-carboxylic acid with stronger agents such as potassium permanganate (B83412) (KMnO4) or chromic acid.

The 5-amino group can participate in oxidative coupling reactions. For instance, treatment of 5-aminopyrazoles with oxidants like tert-butyl hydroperoxide (TBHP) in the presence of iodine or a copper catalyst can lead to an oxidative dehydrogenative N-N coupling, forming highly functionalized azo compounds. mdpi.comacs.org Depending on the catalytic system, this can result in the formation of azopyrroles or pyrazole-fused pyridazines and pyrazines. acs.orgmdpi.com

Reduction of the pyrazole ring is difficult, but derivatives can be reduced under various conditions. pharmaguideline.com Catalytic hydrogenation might reduce other functional groups in the molecule before affecting the aromatic ring. For example, any nitro group introduced at the C4 position could be selectively reduced to an amino group.

Cycloaddition Reactions and Formation of Fused Heterocycles

5-Aminopyrazoles are exceptionally useful synthons for the construction of fused heterocyclic systems due to their multiple nucleophilic sites. nih.govresearchgate.netbeilstein-journals.org They readily undergo condensation, cyclization, and cycloaddition reactions with bielectrophilic reagents to form a wide array of fused pyrazoloazines, which are of significant interest in medicinal chemistry. nih.govnih.govmdpi.com

The reaction typically involves the 5-amino group and either the C4-carbon or the N1-nitrogen acting as a bidentate nucleophile. researchgate.net Since the N1 position in this compound is blocked, cyclization reactions will primarily involve the 5-amino group and the C4-carbon.

Common fused systems synthesized from 5-aminopyrazoles include:

Pyrazolo[3,4-b]pyridines: Formed by reacting 5-aminopyrazoles with α,β-unsaturated ketones, 1,3-dicarbonyl compounds, or through multicomponent reactions with aldehydes and active methylene (B1212753) compounds. nih.govfrontiersin.org

Pyrazolo[1,5-a]pyrimidines: Typically synthesized via the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govbeilstein-journals.org

Pyrazolo[3,4-d]pyrimidines: Can be prepared from 5-aminopyrazoles in multicomponent reactions, for example, with trimethyl orthoformate and primary amines. researchgate.net

Imidazo[1,2-b]pyrazoles: These can be formed through the cyclization of 5-aminopyrazoles with reagents like chloroacetonitrile (B46850) or chloroacetone. nih.govmdpi.com

Table 2: Formation of Fused Heterocycles from 5-Aminopyrazole Derivatives
Fused HeterocycleTypical ReagentsReaction TypeReference
Pyrazolo[3,4-b]pyridinesAldehydes, β-diketones, malononitrileMulticomponent condensation/cyclization nih.govfrontiersin.org
Pyrazolo[1,5-a]pyrimidinesβ-Diketones (e.g., acetylacetone), enaminonesCondensation/cyclization nih.govbeilstein-journals.org
Pyrazolo[3,4-d]pyrimidinesOrthoesters, primary aminesMulticomponent condensation/cyclization researchgate.net
Imidazo[1,2-b]pyrazolesα-Haloketones (e.g., chloroacetone)Condensation/cyclization mdpi.com
Pyrazolo[3,4-d] mdpi.comacs.orgnih.govtriazinesDiazotization of 5-aminopyrazole-4-carbonitrilesDiazotization/intramolecular cyclization scirp.org

Coordination Chemistry and Ligand Properties

Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. researchgate.net The compound this compound possesses multiple potential donor atoms: the pyridine-like N2 nitrogen of the pyrazole ring, the nitrogen of the 5-amino group, and the oxygen of the 3-ethanol group. This arrangement makes it a potential multidentate ligand capable of forming chelate rings with metal ions.

Chelation Behavior with Metal Ions

Chelation is the formation of two or more separate coordinate bonds between a multidentate ligand and a single central metal ion, resulting in the formation of a stable ring structure. nih.gov The spatial arrangement of the N2-nitrogen, the amino nitrogen, and the hydroxyl oxygen in this compound makes it a candidate for acting as a bidentate or tridentate chelating agent.

Bidentate Chelation: The molecule could coordinate to a metal ion through the N2-nitrogen and the amino group nitrogen, forming a stable five-membered chelate ring. Alternatively, coordination could occur via the N2-nitrogen and the hydroxyl oxygen of the ethanol side chain, forming a six-membered chelate ring.

Tridentate Chelation: It is plausible that the molecule could coordinate to a single metal center using all three donor sites (N2, amino-N, and hydroxyl-O), which would involve the formation of fused five- and six-membered rings, leading to highly stable complexes.

The stability of the resulting metal complexes would be influenced by factors such as the nature of the metal ion, the pH of the solution, and the solvent used. researchgate.net The formation of such metal chelates is often studied using techniques like spectrophotometry and potentiometry to determine the stoichiometry and stability constants of the complexes. researchgate.net Acyl-pyrazolone ligands, which share structural similarities, are known to be excellent O,O-chelators in metal ion extractions, forming complexes with high stability constants. nih.gov

Supramolecular Assembly and Metal-Organic Frameworks (MOFs)

The molecular architecture of this compound, featuring a pyrazole core functionalized with an amino group, an ethyl group, and a hydroxyethyl (B10761427) group, provides multiple sites for non-covalent interactions. This multifunctionality makes it a compelling candidate for the construction of complex supramolecular assemblies and as a linker in Metal-Organic Frameworks (MOFs). The specific arrangement of hydrogen bond donors (amino and hydroxyl groups) and acceptors (pyrazole nitrogens and hydroxyl oxygen) allows for the formation of intricate and stable networks.

Role in Supramolecular Assembly

Supramolecular assembly relies on spontaneous association of molecules through non-covalent interactions to form larger, ordered structures. nih.gov In the case of this compound, hydrogen bonding is the predominant force driving this self-assembly. The amino group (-NH2) and the hydroxyl group (-OH) are excellent hydrogen bond donors, while the pyrazole ring's sp2-hybridized nitrogen atom and the oxygen of the hydroxyl group act as effective hydrogen bond acceptors.

Research on analogous aminopyrazole structures has demonstrated their capacity to form extensive hydrogen-bonding networks. For instance, studies on other 5-aminopyrazole derivatives reveal that the amino group frequently participates in intermolecular hydrogen bonds, linking molecules into one-dimensional chains or two-dimensional layers. researchgate.netnih.gov The presence of both amino and hydroxyl groups, as in amino alcohols, often leads to the formation of robust synthons, such as N-H···O and O-H···N hydrogen bonds, which dictate the final supramolecular architecture. semanticscholar.org

The interplay between these functional groups in this compound can be expected to produce diverse network topologies. The formation of dimers, chains, sheets, and more complex three-dimensional frameworks is plausible, guided by the specific hydrogen bonding patterns established between the molecules.

Table 1: Potential Hydrogen Bonding Interactions in the Supramolecular Assembly of this compound and Analogues

Interaction TypeDonor GroupAcceptor GroupResulting Motif/StructureReference Finding
N—H···OAmino (-NH₂)Hydroxyl (-OH) or Carbonyl (in related structures)Links molecules into chains or layers. nih.govnih.govObserved in the crystal packing of various aminopyrazole carboxylates, forming one-dimensional chains. nih.govnih.gov
O—H···NHydroxyl (-OH)Pyrazole NitrogenConnects molecules, potentially forming dimers or chains.Common interaction in structures containing both hydroxyl groups and N-heterocycles.
N—H···NAmino (-NH₂)Pyrazole NitrogenCan lead to the formation of dimeric structures or extended chains.Observed in related pyrazole structures, contributing to framework stability. asianpubs.org
π–π stackingPyrazole RingPyrazole RingStabilizes the packing of hydrogen-bonded layers.π–π interactions are noted between pyrazole and benzene (B151609) rings in neighboring molecules, linking chains into layers. researchgate.netnih.gov

Application in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters (nodes) linked by organic ligands. researchgate.net Pyrazole-based ligands are widely used in the synthesis of coordination complexes and MOFs due to the excellent coordinating ability of the pyrazole nitrogen atoms. researchgate.netnih.gov The compound this compound possesses multiple coordination sites, making it a versatile linker for MOF synthesis.

The primary coordination site is the sp2 nitrogen atom of the pyrazole ring. Additionally, the hydroxyl group of the ethanol substituent can coordinate to a metal center, allowing the molecule to act as a bidentate chelating ligand. This chelation can enhance the stability of the resulting framework. The amino group could also engage in coordination, potentially enabling tridentate binding modes, although this is less common.

By linking metal nodes, this compound can help construct porous frameworks with tailored properties. The ethyl and hydroxyethyl groups would extend into the pores of the MOF, influencing their size, shape, and chemical environment. The presence of the amino and hydroxyl functional groups lining the pores can create specific binding sites for guest molecules, making these MOFs potentially useful for applications such as gas storage, separation, and catalysis. mdpi.comrsc.org For example, amino-functionalized MOFs have shown enhanced performance in various applications. mdpi.com

Table 2: Coordination Behavior of Pyrazole-Based Ligands with Metal Ions

Ligand TypeMetal Ion ExamplesCoordination ModeResulting Structure TypeReference Finding
Simple PyrazoleCu(II), Fe(III), Cd(II)Monodentate via pyrazole NMononuclear to polynuclear complexes. researchgate.netnih.govPyrazole derivatives form a wide variety of coordination complexes with varying geometries. researchgate.net
Bifunctional Pyrazole (e.g., Pyridyl-pyrazole)Mn(II), Fe(II), Cu(II), Zn(II)Bidentate chelation via pyrazole and pyridyl N-donorsForms mononuclear complexes that can extend into networks via hydrogen bonding. rsc.orgThe aminopyrazole moiety hydrogen bonds to anions or solvents, leading to extended networks. rsc.org
Bis-pyrazoleCo(II), Fe(II)Acts as a "pillar" linking 2D metal-cyanide layers3D Hofmann-based MOFs with one-dimensional channels. rsc.orgAngular bis-pyrazole ligands link layers to form porous frameworks for gas separation. rsc.org
Potential mode for this compoundVarious transition metalsBidentate chelation via pyrazole N and hydroxyl OPotential for forming 2D or 3D MOFs.Inferred from the known chemistry of pyrazole and alcohol-containing ligands. pen2print.org

Molecular Interactions and Mechanistic Studies in Academic Research Contexts

In Vitro Biochemical Interaction Studies (Mechanistic Focus)

Enzyme Binding and Inhibition Kinetics (Molecular Mechanism)

No studies detailing the binding of 5-amino-1-ethyl-1H-pyrazole-3-ethanol to any specific enzymes or the kinetics of such inhibition have been reported.

Receptor Ligand Binding Assays (Affinity and Selectivity at Molecular Level)

There is no available data from receptor ligand binding assays to characterize the affinity or selectivity of this compound for any biological receptors.

Molecular Docking and Dynamics Simulations with Biomolecules

Prediction of Binding Modes and Interaction Hotspots

No molecular docking studies have been published that predict the binding modes or identify interaction hotspots between this compound and any biomolecular targets.

Elucidation of Conformational Changes upon Molecular Recognition

Without binding studies, there is no information on any conformational changes that may occur in biomolecules upon recognition of this compound.

Mechanistic Insights into Cellular Pathway Modulation (In Vitro, Non-Clinical)

No in vitro, non-clinical studies are available that provide mechanistic insights into how this compound might modulate any cellular pathways.

Effects on Signaling Pathways (e.g., protein-protein interactions, enzyme activation/inhibition)

While no studies have directly investigated the effects of this compound on signaling pathways, research on other 5-aminopyrazole (5AP) compounds demonstrates their potential to modulate key cellular signaling cascades. For instance, various 5AP derivatives have been identified as inhibitors of several kinases involved in inflammatory and cancer-related pathways. mdpi.com

Notable targets for 5AP compounds include:

p38 MAP Kinase (p38MAPK): Some 5-aminopyrazoles have been shown to interfere with the p38MAPK signaling pathway, which is crucial in regulating inflammatory responses. mdpi.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 signaling, which plays a key role in angiogenesis, has been observed with certain 5-aminopyrazole structures. mdpi.com

Bruton's Tyrosine Kinase (BTK): Pirtobrutinib, a recently approved drug for mantle cell lymphoma, is a 5-aminopyrazole derivative that acts as a reversible inhibitor of BTK, a critical component of the B-cell receptor signaling pathway. mdpi.com

These examples highlight the capacity of the 5-aminopyrazole scaffold to interact with and inhibit the activity of important enzymes in cellular signaling. The specific effects of this compound would depend on how its unique substituents, the 1-ethyl and 3-ethanol groups, influence its binding to such targets.

Interactive Data Table: Examples of 5-Aminopyrazole Derivatives and Their Studied Signaling Pathway Interactions

Compound ClassTarget Enzyme/PathwayTherapeutic Area of Interest
5-Aminopyrazolesp38 MAP KinaseAnti-inflammatory
5-AminopyrazolesVEGFR-2Anticancer (Anti-angiogenesis)
Pirtobrutinib (a 5AP)Bruton's Tyrosine Kinase (BTK)Anticancer (Mantle Cell Lymphoma)

Investigation of Gene Expression Profiles (Mechanistic, not therapeutic)

Currently, there is no published research on the investigation of gene expression profiles following treatment with this compound. Such studies would be invaluable for elucidating its mechanism of action at a genomic level. By analyzing changes in mRNA levels of various genes, researchers could identify the cellular pathways and biological processes that are modulated by the compound. This approach would provide a broader, unbiased view of its cellular effects beyond specific enzyme inhibition.

Structure-Activity Relationship (SAR) Studies for Rational Molecular Design (Theoretical/In Vitro)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of lead compounds. While specific SAR studies for this compound are absent from the literature, general principles can be gleaned from research on other pyrazole-based inhibitors.

Identification of Structural Determinants for Molecular Interaction

For the broader class of pyrazole-based compounds, SAR studies have identified key structural features that govern their molecular interactions. For example, in the context of meprin α and β inhibitors, modifications at various positions of the pyrazole (B372694) ring have been shown to significantly impact inhibitory activity. nih.gov

Key findings from related pyrazole SAR studies include:

N-Substitution: The introduction of substituents on the pyrazole nitrogen can alter the binding affinity. For instance, in a study of 3,5-diphenylpyrazole (B73989) derivatives, N-substitution with lipophilic moieties like methyl or phenyl groups led to a decrease in activity against meprin α and β compared to the unsubstituted compound. nih.gov This suggests that the 1-ethyl group in this compound likely plays a significant role in its interaction with biological targets.

Substitution at other positions: The nature and position of other substituents on the pyrazole ring are also critical. The 5-amino group is a common feature in many biologically active pyrazoles and is often crucial for forming key hydrogen bonds with target proteins. mdpi.com The 3-ethanol group would introduce a hydroxyl moiety capable of acting as a hydrogen bond donor or acceptor, which could be critical for its binding orientation and affinity.

Design Principles for Modulating Specific Molecular Interactions

The rational design of pyrazole derivatives with modulated activity relies on a systematic exploration of its chemical space. Based on general SAR principles, the following design considerations could be applied to this compound:

Modification of the 1-ethyl group: Varying the length and branching of the alkyl chain or introducing cyclic structures could probe the steric and hydrophobic constraints of the binding pocket.

Modification of the 3-ethanol group: Altering the length of the alcohol chain, converting it to an ether or an ester, or replacing it with other functional groups could fine-tune the hydrogen bonding and polarity of this part of the molecule.

Bioisosteric replacement of the 5-amino group: Replacing the amino group with other hydrogen-bonding moieties could help to understand its role in target recognition.

Interactive Data Table: General SAR Principles for Pyrazole Derivatives

Position of ModificationType of ModificationPotential Impact on Activity
N1-positionIntroduction of lipophilic groupsCan increase or decrease affinity depending on the target's binding pocket characteristics. nih.gov
C3-positionIntroduction of hydrogen bond donors/acceptors (e.g., ethanol)Can establish key interactions with the target protein, influencing binding affinity and selectivity.
C5-positionPresence of an amino groupOften crucial for forming hydrogen bonds and anchoring the molecule in the active site. mdpi.com

Advanced Applications and Future Research Trajectories for 5 Amino 1 Ethyl 1h Pyrazole 3 Ethanol

Application in Analytical Chemistry and Sensor Development

The unique structural features of 5-amino-1-ethyl-1H-pyrazole-3-ethanol, namely the presence of a primary amino group, a hydroxyl group, and the pyrazole (B372694) ring, suggest its potential utility in analytical chemistry. However, it is important to note that direct research on this specific compound in analytical applications is limited. The following sections explore its potential based on the known properties of related 5-aminopyrazole compounds.

As a Chemical Probe or Standard Reference Material

Currently, there is a lack of specific studies detailing the use of this compound as a chemical probe or a standard reference material. In principle, its functional groups could be modified with fluorophores or other signaling moieties to create probes for specific analytes or biological targets. For it to be used as a standard reference material, its purity would need to be rigorously established, and it would be most relevant in analytical methods developed for the quantification of related pyrazole-based compounds. Further research is required to establish its utility in these areas.

Development of Novel Detection or Separation Methods

The development of novel detection or separation methods for this compound has not been a significant focus of published research. However, its polar functional groups (amino and hydroxyl) make it amenable to separation by techniques such as high-performance liquid chromatography (HPLC), likely with a polar stationary phase. For detection, its pyrazole ring possesses a chromophore that would allow for UV-Vis spectrophotometric detection. Furthermore, the primary amino group could be derivatized to enhance its detectability by fluorescence or other sensitive techniques. The development of specific analytical methods would be driven by its potential importance as a pharmaceutical intermediate or a material science building block.

Role in Material Science and Advanced Functional Materials

The incorporation of heterocyclic compounds into advanced materials is a rapidly growing field of research. The 5-aminopyrazole scaffold is a promising candidate for the development of functional materials due to its electronic properties and synthetic accessibility.

Integration into Polymeric Structures or Composites

The bifunctional nature of this compound, with its reactive amino and hydroxyl groups, makes it a suitable monomer for the synthesis of novel polymers. For instance, the amino group can react with carboxylic acids or acyl chlorides to form polyamides, while the hydroxyl group can participate in esterification reactions to form polyesters. These polymers could exhibit unique thermal, mechanical, and optical properties derived from the incorporated pyrazole rings. Additionally, it could be used as a cross-linking agent or as a component in composite materials to impart specific functionalities. For example, energetic polymers have been synthesized using 5-aminotetrazole, suggesting a potential avenue for related pyrazole compounds. mdpi.com

Optoelectronic and Photophysical Properties of Derivatives

Derivatives of 5-aminopyrazoles have been investigated for their interesting photophysical and optoelectronic properties. For instance, a novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ), has been synthesized and shown to have potential in various applications. researchgate.net Thin films of APPQ demonstrated a band gap energy of 2.3 eV and exhibited photoluminescence with emission peaks around 580 nm. researchgate.net Heterojunction devices fabricated with APPQ thin films displayed photovoltaic properties, including an open-circuit voltage of 0.62 V and a short-circuit current of 5.1 × 10–4 A/cm². researchgate.net These findings suggest that derivatives of this compound could also be designed to possess valuable optoelectronic and photophysical characteristics for applications in organic electronics. The study of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole has also provided insights into the electronic properties and intramolecular charge transfer within this class of molecules. nih.gov

Table 1: Optoelectronic Properties of a 5-Aminopyrazole Derivative (APPQ)
PropertyValue
Band Gap Energy2.3 eV researchgate.net
Photoluminescence Emission Peak~580 nm researchgate.net
Open-Circuit Voltage (in a heterojunction device)0.62 V researchgate.net
Short-Circuit Current (in a heterojunction device)5.1 × 10–4 A/cm² researchgate.net
Maximum Output Power (in a heterojunction device)0.247 mW/cm² researchgate.net

Use as a Precursor or Building Block in Complex Chemical Synthesis

The most well-documented and significant application of 5-aminopyrazoles, including by extension this compound, is their role as versatile precursors in the synthesis of a wide variety of fused heterocyclic compounds. nih.govnih.gov The 5-aminopyrazole moiety is a polyfunctional compound with three nucleophilic sites: the 5-NH2 group, the 1-NH group (if unsubstituted), and the 4-CH position, with the amino group being the most reactive. nih.gov This reactivity allows for a diverse range of cyclization and cycloaddition reactions with bielectrophilic reagents to construct fused ring systems. nih.gov

These fused pyrazole derivatives are of great interest due to their presence in numerous biologically active compounds and marketed drugs. nih.govnih.gov Common heterocyclic systems synthesized from 5-aminopyrazoles include:

Pyrazolo[3,4-b]pyridines : These compounds are known for their potential as vasodilators, hypotensive agents, and protein kinase inhibitors. nih.gov They are typically synthesized through the reaction of a 5-aminopyrazole with a β-diketone or a related 1,3-dielectrophile. nih.gov

Pyrazolo[1,5-a]pyrimidines : These are structural isomers of pyrazolopyridines and also exhibit a range of biological activities. nih.gov Their synthesis often involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.gov

Pyrazolo[3,4-d]pyrimidines : This scaffold is found in compounds with diverse pharmacological properties.

Pyrazolotriazines : These nitrogen-rich heterocyclic systems are also accessible from 5-aminopyrazole precursors.

The versatility of 5-aminopyrazoles is further highlighted by their use in multicomponent reactions (MCRs), which are efficient one-pot syntheses involving three or more reactants. nih.govnih.gov For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized via a three-component reaction of a 5-aminopyrazole, an arylaldehyde, and an active methylene (B1212753) compound under ultrasonic irradiation. nih.gov Another example is the four-component reaction to produce pyrazolo[3,4-b]pyridine derivatives. nih.gov

Table 2: Examples of Fused Heterocycles Synthesized from 5-Aminopyrazoles
Fused HeterocycleSynthetic Precursors (General)Potential Applications
Pyrazolo[3,4-b]pyridines5-Aminopyrazole, β-diketones nih.govVasodilators, hypotensive agents, protein kinase inhibitors nih.gov
Pyrazolo[1,5-a]pyrimidines5-Aminopyrazole, 1,3-dicarbonyl compounds nih.govBiologically active compounds nih.gov
Pyrazolo[3,4-b]thiopyrano[4,3-e]pyridines5-Aminopyrazole, arylaldehyde, 2H-thiopyran-3,5(4H,6H)-dione nih.govNovel heterocyclic systems
4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridines5-Aminopyrazole, aldehyde, ethyl cyanoacetate (B8463686) nih.govHeterocyclic synthesis

The ethanol (B145695) substituent at the 3-position of this compound offers an additional site for chemical modification, further expanding its potential as a building block in complex chemical synthesis. This hydroxyl group can be protected, activated, or transformed to introduce additional diversity into the target molecules.

Synthesis of Natural Product Analogs or Advanced Scaffolds

The bifunctional nature of this compound, characterized by the presence of a nucleophilic amino group and a reactive hydroxyl group, positions it as a valuable building block for the construction of intricate molecular architectures, including analogs of natural products and other advanced scaffolds. The 5-aminopyrazole core is a well-established precursor for a variety of fused heterocyclic systems, which are prevalent in many biologically active compounds. mdpi.comnih.gov

The strategic placement of the amino and ethanol functionalities in this compound allows for a range of synthetic transformations. The amino group can participate in cyclocondensation reactions with various dielectrophiles to forge new heterocyclic rings, while the hydroxyl group can be derivatized or engaged in cyclization reactions. This dual reactivity opens the door to the creation of diverse molecular libraries with potential applications in drug discovery. nih.govnih.gov For instance, the pyrazole ring could be fused with other heterocycles like pyrimidines, pyridines, or triazines, leading to novel scaffolds that mimic the core structures of certain natural products or possess unique pharmacological properties. mdpi.comnih.gov

Precursor CompoundPotential Fused Heterocyclic SystemKey Reaction Type
This compoundPyrazolo[1,5-a]pyrimidinesCyclocondensation with 1,3-dicarbonyl compounds
This compoundPyrazolo[3,4-b]pyridinesFriedländer annulation with α,β-unsaturated ketones
This compoundImidazo[1,2-b]pyrazolesReaction with α-haloketones

Development of New Synthetic Methodologies Leveraging its Reactivity

The inherent reactivity of this compound can be harnessed to pioneer new synthetic methodologies. Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product, are a particularly promising area. researchgate.netclockss.orgnih.gov The multiple nucleophilic sites within this compound make it an ideal candidate for MCRs, allowing for the rapid and efficient generation of structurally diverse molecules. researchgate.net

For example, a one-pot reaction involving this compound, an aldehyde, and an isocyanide could potentially lead to the formation of highly substituted imidazo[1,2-b]pyrazole derivatives. The development of such novel MCRs would not only streamline the synthesis of complex heterocyclic compounds but also provide access to a wider range of chemical space for biological screening. nih.govresearchgate.net

Furthermore, the reactivity of the pyrazole ring itself can be exploited. For instance, electrophilic substitution reactions at the C4 position could be explored to introduce additional functional groups, further expanding the synthetic utility of this compound. researchgate.net The development of selective functionalization methods for the C4 position would be a significant advancement in the synthetic chemistry of 5-aminopyrazoles.

Reaction TypePotential ReactantsPotential Product Class
Multicomponent ReactionAldehyde, IsocyanideSubstituted Imidazo[1,2-b]pyrazoles
Electrophilic SubstitutionN-Bromosuccinimide4-Bromo-5-amino-1-ethyl-1H-pyrazole-3-ethanol
Cyclocondensationβ-KetoesterPyrazolo[1,5-a]pyrimidin-7-ones

Unexplored Research Avenues and Future Outlook

While the synthetic potential of this compound is considerable, there are also exciting opportunities for its further investigation using advanced analytical and computational techniques.

Emerging Spectroscopic Techniques for Characterization

The unambiguous structural elucidation of novel derivatives of this compound is paramount for understanding their chemical behavior and biological activity. While standard one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information, more advanced, two-dimensional (2D) NMR techniques are indispensable for complex structures. researchgate.netslideshare.netomicsonline.org

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful for establishing connectivity within the molecule. nih.gov HSQC correlates the chemical shifts of protons directly attached to heteronuclei like carbon or nitrogen, while HMBC reveals longer-range couplings between protons and heteronuclei, providing crucial information for assembling the molecular framework. omicsonline.orgnih.gov The application of these advanced NMR methods would be essential for the definitive characterization of any new compounds synthesized from this compound.

Advanced Computational Models for Predicting Novel Properties

In recent years, computational chemistry has become an invaluable tool in predicting the properties and reactivity of molecules. nih.gov Density Functional Theory (DFT) calculations, for instance, can be employed to model the geometric and electronic structure of this compound and its derivatives. researchgate.netresearchgate.netnih.gov Such calculations can provide insights into the molecule's reactivity, stability, and potential interaction with biological targets. nih.gov

By using ab initio and DFT methods, researchers can predict various properties, such as bond lengths, bond angles, Mulliken atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net This information can help in understanding the molecule's chemical behavior and in designing new derivatives with desired properties. Furthermore, computational models can be used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of newly synthesized compounds. researchgate.net

Computational MethodPredicted PropertiesPotential Application
Density Functional Theory (DFT)Geometric parameters, electronic structure, reactivity indicesGuiding synthetic strategies, predicting biological activity
Ab initio methodsSpectroscopic data (NMR, IR)Aiding in structural elucidation
Molecular DockingBinding affinity to biological targetsVirtual screening for drug discovery

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-1-ethyl-1H-pyrazole-3-ethanol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto alcohols or through functionalization of pre-formed pyrazole cores. Ethanol is a common solvent due to its polarity and ability to stabilize intermediates. For example, similar pyrazole derivatives (e.g., 5-amino-1-aryl-1H-pyrazole-4-carbonitriles) achieve yields of 63–97% in ethanol under reflux (4–24 hours) .
  • Key Parameters :

  • Time : Longer reaction times (e.g., 4–24 hours) improve crystallinity but risk side reactions.
  • Catalysts : Acidic or basic conditions (e.g., acetic acid or KOH) modulate regioselectivity .
    • Validation : Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) and iodine vapor visualization confirms purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • 1H/13C NMR : Assigns proton environments (e.g., NH2 at δ 4.5–5.5 ppm) and carbon backbone .
  • 19F/15N NMR : Detects fluorine or nitrogen substituents in analogs .
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software resolves stereochemistry and hydrogen-bonding networks. Ethanol-derived crystals often exhibit orthorhombic or monoclinic systems .

Q. What safety protocols are recommended for handling pyrazole derivatives during synthesis?

  • Hazard Mitigation :

  • Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact.
  • Ethanol solvent requires fire-safe practices (e.g., CO2 extinguishers) .
    • Emergency Response : For spills, absorb with inert materials (e.g., vermiculite) and avoid drainage .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in reported yields for pyrazole derivatives?

  • Case Study : Synthesis of 5-amino-1-aryl-pyrazoles shows yield discrepancies (63–97%) due to solvent purity, heating methods (reflux vs. microwave), and aryl group electronic effects .
  • Resolution Strategy :

  • DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst loading.
  • Analytical Cross-Check : Compare HPLC purity (≥98%) with reported yields to identify side products .

Q. What computational approaches are effective in predicting the biological activity of this compound analogs?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, G-protein-coupled receptors). Pyrazole scaffolds show affinity for hydrophobic binding pockets .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~1.44) and metabolic stability (CYP450 interactions) .

Q. How do structural modifications (e.g., fluorination) impact the physicochemical properties of pyrazole derivatives?

  • Fluorine Substitution :

  • Effect on Boiling Point : Trifluoromethyl groups increase boiling points (e.g., 619°C predicted for fluorinated analogs) due to enhanced molecular weight and polarity .
  • Bioactivity : Fluorine at the 3-position improves metabolic resistance in antimicrobial assays .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Challenges : Polymorphism and solvent inclusion (e.g., ethanol co-crystallization) complicate structure determination.
  • Solutions :

  • Slow Evaporation : Use mixed solvents (ethanol/chloroform) to promote single-crystal growth .
  • Twinned Data Refinement : SHELXL handles twinning via HKLF5 format, improving R-factor convergence .

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